Janagliflozin is a novel compound classified as a sodium-glucose co-transporter 2 inhibitor, primarily developed for the treatment of type 2 diabetes mellitus. This compound works by preventing glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine and lowering blood sugar levels. Janagliflozin has been recognized for its potential not only as an antidiabetic agent but also for its possible anticancer effects, which are currently under investigation .
Janagliflozin belongs to a broader class of medications known as gliflozins, which are specifically designed to inhibit the sodium-glucose co-transporters. It is chemically identified by its formula and has a molecular weight of approximately 460.951 g/mol . The compound has gained attention due to its favorable pharmacokinetic and pharmacodynamic profiles compared to other similar agents like dapagliflozin .
The synthesis of janagliflozin involves several key steps that leverage established organic chemistry techniques. The synthetic pathway typically includes:
The detailed synthetic routes have been documented in various studies, illustrating the complexity and precision required in the synthesis of this compound .
Janagliflozin's molecular structure can be characterized by its distinct functional groups that contribute to its pharmacological activity. The structural formula can be represented as follows:
Key structural features include:
The molecular structure plays a significant role in its binding affinity to sodium-glucose co-transporters, influencing its efficacy as an antidiabetic agent .
Janagliflozin undergoes several chemical reactions during its metabolism and therapeutic action:
These reactions are crucial for understanding both the pharmacokinetics and potential drug-drug interactions associated with janagliflozin .
Janagliflozin functions primarily by inhibiting sodium-glucose co-transporter 2, which is located in the proximal convoluted tubule of the kidneys. The mechanism can be summarized as follows:
Janagliflozin exhibits several notable physical and chemical properties:
These properties are critical for formulating effective dosage forms that ensure optimal absorption and therapeutic efficacy .
The versatility of janagliflozin makes it a promising candidate for further clinical investigations across various therapeutic areas .
Janagliflozin ((2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) is a competitive SGLT2 inhibitor designed to mimic the natural substrate, D-glucose. Its core structure comprises a glucose-like pyranose ring (hydroxymethyl tetrahydro-2H-pyran) linked to a dichlorophenyl group via a β-glycosidic bond. The aglycone moiety features a lipophilic 4-chloro-3-(4-ethoxybenzyl)phenyl tail, engineered to enhance binding affinity to SGLT2's hydrophobic pocket while minimizing interaction with sodium-glucose cotransporter 1 (SGLT1) [3] [8].
X-ray crystallographic analyses of homologous SGLT2 inhibitors reveal critical interactions:
This confers 1,440-fold selectivity for SGLT2 over SGLT1 (IC₅₀ = 1.8 nM vs 2.59 μM), preventing gastrointestinal SGLT1 inhibition that causes osmotic diarrhea—a limitation of non-selective inhibitors like phlorizin [3] [5]. Janagliflozin's metabolic stability is enhanced by glucuronidation via uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9), forming an inactive 3-O-glucuronide metabolite that preserves target specificity [8].
Table 2: In Vitro Pharmacodynamic Profile of Janagliflozin
Parameter | Janagliflozin | Canagliflozin |
---|---|---|
SGLT2 IC₅₀ (nM) | 1.8 | 2.7 |
SGLT1 IC₅₀ (μM) | 2.59 | 0.91 |
Selectivity ratio (SGLT1/SGLT2) | 1,440 | 337 |
Urinary glucose excretion (g/day)* | 64–70 | 68–77 |
*Preclinical data from diabetic rodent models at 10 mg/kg dose [5]
Janagliflozin belongs to the C-aryl glucoside subclass of sodium-glucose cotransporter 2 inhibitors, characterized by a β-linked glucopyranose unit attached to an aromatic ring via a carbon-carbon bond. This molecular taxonomy differentiates gliflozins into three structural categories:
Within C-aryl glucosides, Janagliflozin shares the conserved (2S,3R,4R,5S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol scaffold but diverges in its aglycone structure. Compared to dapagliflozin's 4-ethylphenyl and empagliflozin's 4-methylphenyl, janagliflozin incorporates 4-chloro-3-(4-ethoxybenzyl)phenyl, enhancing metabolic stability through chloro-substitution resistance to cytochrome P450 oxidation [5] [8].
Pharmacodynamically, janagliflozin exhibits a unified target engagement biomarker: the change in urinary glucose excretion per unit filtered glucose load (ΔUGEc). Model-based meta-analysis established ΔUGEc = 0.5–0.6 g/(mg/dL) as the class-effective target across species. Clinical simulations predict janagliflozin achieves ΔUGEc,ss of 0.52–0.66 g/(mg/dL) at 25–100 mg doses, translating to hemoglobin A1c reductions of 0.78–0.93% at 24 weeks—comparable to established gliflozins [8]. Its pharmacokinetic profile shows rapid absorption (Tₘₐₓ = 1.5–4 hours) and prolonged half-life (20–23 hours) supporting once-daily dosing, with volume of distribution (77.5 L) indicating extensive tissue penetration [5] [8].
Table 3: Comparative Efficacy of Gliflozins in Preclinical Models
Agent | HbA1c Reduction (%) | Fasting Glucose Decrease (mmol/L) | Body Weight Change (%) | Urinary Glucose Excretion (g/day) |
---|---|---|---|---|
Janagliflozin | 1.2–1.8* | 1.8–3.2 | -6.5 to -8.2 | 64–70 |
Dapagliflozin | 0.5–0.8 | 1.0–1.5 | -2.0 to -3.0 | ~70 |
Empagliflozin | 0.6–0.9 | 1.2–1.8 | -2.5 to -3.5 | 68–74 |
Canagliflozin | 0.7–1.1 | 1.5–2.2 | -3.0 to -4.0 | 70–78 |
*Projected from PK/PD modeling; others from clinical trials [1] [5] [8]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7